molecular formula C12H14O3 B2727381 Benzyl 3,3-dimethyloxirane-2-carboxylate CAS No. 194613-70-2

Benzyl 3,3-dimethyloxirane-2-carboxylate

Cat. No.: B2727381
CAS No.: 194613-70-2
M. Wt: 206.241
InChI Key: DZAINUAQIPAVNX-UHFFFAOYSA-N
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Description

Benzyl 3,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a benzyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,3-dimethyloxirane-2-carboxylate typically involves the reaction of benzyl alcohol with 3,3-dimethyloxirane-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzyl 3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3,3-dimethyloxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,2-dimethyloxirane-2-carboxylate
  • Benzyl 3,3-dimethyloxirane-2-carboxamide
  • Benzyl 3,3-dimethyloxirane-2-carboxylate derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the oxirane ring and the benzyl ester group. These features confer distinct reactivity and properties, making it valuable in various applications .

Properties

IUPAC Name

benzyl 3,3-dimethyloxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)10(15-12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAINUAQIPAVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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